molecular formula C10H12ClNO2 B8051417 Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate

Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate

Cat. No. B8051417
M. Wt: 213.66 g/mol
InChI Key: CWBKMOUAFFCXKG-UHFFFAOYSA-N
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Description

This compound is an ester derived from a pyridine ring. Pyridine is a basic heterocyclic organic compound, structurally related to benzene. The ester group (-COO-) and the chloromethyl group (-CH2Cl) are common functional groups in organic chemistry .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it might involve a nucleophilic substitution reaction where a chloromethyl group is introduced to the pyridine ring, followed by esterification .


Molecular Structure Analysis

The molecular structure would consist of a pyridine ring with a methyl group at the 4-position, a chloromethyl group at the 2-position, and an ethyl ester at the 3-position .


Chemical Reactions Analysis

As an ester, it could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol. The chloromethyl group might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the polar ester group and the aromatic pyridine ring. It’s likely to be a solid or liquid at room temperature with a relatively high boiling point due to the presence of polar groups .

Safety and Hazards

While specific safety data for this compound isn’t available, similar compounds can be irritants and may be harmful if ingested, inhaled, or come into contact with skin .

properties

IUPAC Name

ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)9-7(2)4-5-12-8(9)6-11/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBKMOUAFFCXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate

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